molecular formula C22H29N7O2 B2583955 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one CAS No. 920416-91-7

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one

Cat. No. B2583955
CAS RN: 920416-91-7
M. Wt: 423.521
InChI Key: ORWNDZUUPXKPDC-UHFFFAOYSA-N
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Description

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one is a useful research compound. Its molecular formula is C22H29N7O2 and its molecular weight is 423.521. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity and Pharmaceutical Development

Research has identified related compounds exhibiting significant antagonist activity towards certain receptors, hinting at potential applications in developing treatments for conditions like hypertension and psychiatric disorders. For example, studies have explored the synthesis and activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives as 5-HT2 antagonists. These compounds show promise in pharmacological activities against conditions mediated by these receptors, such as depression and anxiety (Watanabe et al., 1992).

Antimicrobial Activities

The antimicrobial properties of triazole derivatives have been extensively studied, indicating the potential of these compounds in addressing antibiotic resistance. Some novel triazole derivatives have shown good to moderate activities against various microorganisms, suggesting their application in developing new antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Agents

Compounds structurally related to the one have been synthesized and tested for antihypertensive activity, highlighting the potential role of these molecules in managing high blood pressure. Representative compounds have shown promising results in both in vitro and in vivo models, opening avenues for further exploration in cardiovascular drug development (Bayomi et al., 1999).

Imaging and Diagnostic Applications

In the realm of imaging, specifically PET imaging, derivatives of triazolopyrimidines have been developed for mapping cerebral adenosine A2A receptors, offering insights into neurodegenerative diseases and potential therapeutic targets. These compounds, with high specificity and suitable brain kinetics, represent valuable tools in neuroscience research (Zhou et al., 2014).

Antimicrobial and Antifungal Potency

Further studies have synthesized and evaluated the antimicrobial and antifungal activities of thiophene-based heterocycles, revealing compounds with higher potency than standard treatments against certain fungi. This research underscores the importance of triazole derivatives in developing new antifungal agents (Mabkhot et al., 2016).

properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O2/c1-4-16(5-2)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)17-7-9-18(10-8-17)31-6-3/h7-10,15-16H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNDZUUPXKPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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